Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 92036-92-5
VCID: VC11737371
InChI: InChI=1S/C12H26N2O2/c1-5-14(6-2)9-7-8-13-10-11(3)12(15)16-4/h11,13H,5-10H2,1-4H3
SMILES: CCN(CC)CCCNCC(C)C(=O)OC
Molecular Formula: C12H26N2O2
Molecular Weight: 230.35 g/mol

Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate

CAS No.: 92036-92-5

Cat. No.: VC11737371

Molecular Formula: C12H26N2O2

Molecular Weight: 230.35 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate - 92036-92-5

Specification

CAS No. 92036-92-5
Molecular Formula C12H26N2O2
Molecular Weight 230.35 g/mol
IUPAC Name methyl 3-[3-(diethylamino)propylamino]-2-methylpropanoate
Standard InChI InChI=1S/C12H26N2O2/c1-5-14(6-2)9-7-8-13-10-11(3)12(15)16-4/h11,13H,5-10H2,1-4H3
Standard InChI Key BVRODSRQGJBALS-UHFFFAOYSA-N
SMILES CCN(CC)CCCNCC(C)C(=O)OC
Canonical SMILES CCN(CC)CCCNCC(C)C(=O)OC

Introduction

Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate is a synthetic organic compound with a complex structure, featuring a diethylamino group attached to a propyl chain and a methylpropanoate moiety. Its molecular formula is C12H26N2O2, and it has a molecular weight of approximately 243.37 g/mol . This compound is primarily used in chemical synthesis and biological research due to its unique functional groups, which facilitate various interactions with biological systems.

Synthesis Methods

The synthesis of Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate typically involves a nucleophilic substitution reaction between 3-(diethylamino)propylamine and methyl 2-bromo-2-methylpropanoate. This reaction is generally conducted under controlled conditions with the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. Purification methods such as column chromatography are employed to isolate the desired product.

Biological Activity and Applications

Research indicates that Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate may serve as a biochemical probe for studying enzyme interactions and pathways. Its unique structure allows it to participate in metabolic pathways, undergoing enzymatic transformations that could lead to various biological effects. This compound has potential implications for therapeutic applications, particularly in modulating receptor activity and influencing metabolic pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate. These include:

Compound NameMolecular FormulaMolecular Weight
Methyl 3-(dimethylamino)propanoateC10H21N2O2201.29 g/mol
Ethyl 3-(diethylamino)propanoateC10H21N2O2201.29 g/mol
Methyl 3-(diethylamino)butanoateC11H23N2O2215.32 g/mol
Methyl 3-((3-(dimethylamino)propyl)amino)propanoateC9H20N2O2188.27 g/mol

Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate stands out due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to similar compounds .

Research Findings and Future Directions

Studies on Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate highlight its potential role in modulating receptor activity and influencing metabolic pathways. Further research is needed to fully explore its therapeutic applications and to understand its interactions with biological systems more comprehensively.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator